1,2,7,8-Diepoxyoctane
Description
Significance of Bifunctional Epoxides in Organic Synthesis and Materials Science
Bifunctional epoxides, like 1,2,7,8-diepoxyoctane, are highly reactive molecules due to the strained three-membered ether rings, known as epoxides or oxiranes. numberanalytics.comnumberanalytics.com This reactivity allows them to participate in a variety of chemical reactions, most notably ring-opening reactions with nucleophiles. cymitquimica.com The presence of two epoxide groups on a single molecule enhances its utility, enabling it to act as a cross-linking agent or a building block for more complex structures. cymitquimica.comsolubilityofthings.com
In organic synthesis , bifunctional epoxides are key intermediates for creating diverse and complex molecules. solubilityofthings.comacs.org They can be used to introduce specific functionalities and stereochemistry into a target molecule. numberanalytics.comnumberanalytics.com The ability to control the regio- and stereoselectivity of their reactions is a significant advantage in the synthesis of pharmaceuticals and other fine chemicals. numberanalytics.com
In materials science , the cross-linking ability of bifunctional epoxides is widely exploited. biosynth.com They are used to modify polymers, such as hyaluronic acid and gelatin, to create hydrogels with enhanced mechanical properties and stability. smolecule.comresearchgate.net These hydrogels have potential applications in tissue engineering and biomedical devices. researchgate.netnih.gov For example, this compound has been used to cross-link human-like collagen with nano-hydroxyapatite to create porous scaffolds for bone tissue regeneration. nih.gov Furthermore, diepoxides are employed in the formulation of adhesives, coatings, and composite materials. solubilityofthings.com
Overview of this compound as a Model Diepoxide in Mechanistic Studies
This compound serves as a valuable model compound for studying the mechanisms of various chemical and biological processes. Its relatively simple, symmetrical structure with two reactive epoxide ends allows researchers to investigate fundamental reaction pathways.
One significant area of study is its role as a mutagen and alkylating agent . smolecule.com The epoxide groups can react with biological macromolecules like DNA, leading to alkylation. smolecule.com This ability to damage DNA makes it a tool for investigating the mechanisms of mutagenesis and carcinogenesis. smolecule.comacs.org By studying how this compound interacts with DNA and the subsequent cellular responses, scientists can gain insights into DNA repair pathways and the development of cancer. smolecule.com Research has shown that it can induce mutations in various organisms, including bacteria, fungi, and mammalian cells. smolecule.comhu.edu.jo
Studies have also explored the relationship between the structure of diepoxides and their biological activity. For instance, research comparing this compound with other diepoxides has examined how factors like chain length and molecular flexibility influence their ability to cross-link DNA and their carcinogenic potential. acs.org
Research Trajectories and Interdisciplinary Relevance of this compound
The research involving this compound spans multiple scientific disciplines, highlighting its versatility and importance.
Polymer Chemistry : A primary application of this compound is as a cross-linking agent to improve the properties of polymers and hydrogels. biosynth.comsmolecule.com This has direct relevance to the development of new materials for biomedical applications, such as tissue engineering scaffolds and drug delivery systems. researchgate.netnih.gov
Biotechnology and Medicine : Its use in modifying biopolymers like hyaluronic acid for enhanced stability is crucial for biomedical applications. smolecule.commdpi.com Furthermore, its mutagenic properties are utilized in genotoxicity studies to understand cancer-causing mechanisms. biosynth.comottokemi.com It has also been used in studies related to the development of gene therapies. core.ac.uk
Organic Synthesis : It continues to be used as an intermediate in the synthesis of more complex organic molecules. cymitquimica.comfishersci.cachemicalbook.com
Environmental Science : Recent research has explored the use of chitosan (B1678972) beads cross-linked with this compound for the removal of environmental pollutants from water. sigmaaldrich.com
Developmental Biology : The compound has been used in studies of the inner ear development in zebrafish embryos, demonstrating its utility as a tool in fundamental biological research. nih.govelifesciences.org
The diverse applications of this compound underscore its significance as a versatile chemical tool with broad interdisciplinary relevance.
Chemical Properties and Research Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | nih.gov |
| Molecular Weight | 142.20 g/mol | nih.gov |
| CAS Number | 2426-07-5 | nih.gov |
| Appearance | Clear colorless to slightly yellow liquid | chemicalbook.comalfa-chemistry.comchemicalbook.in |
| Boiling Point | 240 °C | chemicalbook.comalfa-chemistry.comchemicalbook.in |
| Density | 0.997 g/mL at 25 °C | chemicalbook.comalfa-chemistry.comchemicalbook.in |
| Refractive Index | n20/D 1.445 | chemicalbook.comalfa-chemistry.comchemicalbook.in |
| Solubility | Partly miscible in water; soluble in acetone (B3395972) and heptane | fishersci.cachemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(oxiran-2-yl)butyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1(3-7-5-9-7)2-4-8-6-10-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKLPJRVSHJZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862928 | |
| Record name | 1,7-Octadiene diepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-07-5 | |
| Record name | 1,2:7,8-Diepoxyoctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2,7,8-Diepoxyoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426075 | |
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| Record name | 1,8-epoxyoctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269058 | |
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| Record name | 1,7-Octadiene diepoxide | |
| Source | EPA DSSTox | |
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| Record name | 1,2:7,8-diepoxyoctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2,7,8-DIEPOXYOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IJ1M5W7LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 1,2,7,8 Diepoxyoctane
Chemoenzymatic Synthesis Routes for 1,2,7,8-Diepoxyoctane
Chemoenzymatic approaches offer a powerful strategy for the synthesis of epoxides, combining the selectivity of enzymes with chemical reactions. Microbial systems, in particular, have demonstrated significant potential for the epoxidation of alkenes.
Enzymatic Epoxidation via Microbial Systems, e.g., Pseudomonas oleovorans
The bacterium Pseudomonas oleovorans is well-known for its ω-hydroxylation enzyme system, which is also capable of catalyzing the epoxidation of terminal alkenes. nih.govresearchgate.net This system has been successfully employed for the synthesis of this compound from its precursor, 1,7-octadiene (B165261). nih.govresearchgate.net The enzymatic system requires three protein components—reductase, rubredoxin, and hydroxylase—and utilizes molecular oxygen and NADH for its catalytic activity. researchgate.net
Kinetic Analysis of Enzymatic Formation Pathways
The formation of this compound through the action of P. oleovorans exhibits distinct kinetic profiles depending on the state of the microbial culture. nih.gov Studies with growing and resting cell suspensions have provided insights into the reaction sequence. The conversion of 1,7-octadiene first yields the monoepoxide, 7,8-epoxy-1-octene. nih.govresearchgate.net This initial epoxidation by cells growing on octane (B31449) tends to lag behind the exponential growth phase and continues into the stationary phase. nih.gov
The subsequent epoxidation of 7,8-epoxy-1-octene to form this compound does not commence until the cells have entered the late stationary phase, and this process continues until the cells are no longer viable. nih.gov A stoichiometric relationship has been observed, where one mole of NADH is oxidized for each mole of 7,8-epoxy-1-octene produced from 1,7-octadiene. researchgate.net
Substrate Specificity and Competition in Epoxygenase Systems
The epoxygenase system of P. oleovorans displays broad substrate specificity, acting on various alkanes and alkenes. researchgate.net This lack of specificity leads to competition between different substrates for the same enzyme system. nih.gov For instance, a competitive relationship has been observed between octane and 1,7-octadiene for the hydroxylase component of the enzyme system when all other components are in excess. researchgate.net Similarly, both 1-octene (B94956) and 1,7-octadiene can be converted by the enzyme, leading to a mixture of products including 1,2-epoxyoctane, 7,8-epoxy-1-octene, and this compound. nih.govresearchgate.net This competition underscores the importance of carefully selecting and controlling the substrate feed in chemoenzymatic synthesis to maximize the yield of the desired diepoxide.
Phase-Transfer Catalytic Epoxidation of Precursor Alkenes
Phase-transfer catalysis (PTC) provides an effective method for reacting substances located in different immiscible phases, a common scenario in the epoxidation of non-polar alkenes with aqueous oxidizing agents. hielscher.com This methodology has been successfully applied to the synthesis of this compound from 1,7-octadiene. nih.gov
Ultrasound-Assisted Catalytic Systems in Diepoxide Formation
The application of ultrasound irradiation has been shown to significantly enhance the rate of phase-transfer catalyzed reactions. hielscher.comhilarispublisher.com In the epoxidation of 1,7-octadiene, ultrasound-assisted phase-transfer catalysis, using a cocatalyst of phosphotungstic acid with hydrogen peroxide in a two-phase system, has proven to be highly effective. nih.govresearchgate.net The reaction rate is dramatically increased under ultrasonic conditions (e.g., 28 kHz or 40 kHz) compared to silent conditions. hilarispublisher.com This rate enhancement is attributed to the synergistic effects of ultrasound, which improves mass transfer between the aqueous and organic phases. hielscher.comhilarispublisher.com The reaction proceeds through the formation of an active catalyst intermediate, Q₃PW₁₂(O)nO₄₀ (where Q = R₄N⁺), from the interaction of phosphotungstic acid, hydrogen peroxide, and a phase-transfer agent like Aliquat 336. nih.gov
Detailed Kinetic Modeling of Epoxidation Reactions
A pseudo-first-order rate law has been found to adequately describe the reaction behavior. nih.gov The apparent rate constant (k_app) is influenced by several factors, as detailed in the interactive table below.
Table 1: Influence of Reaction Parameters on the Apparent Rate Constant (k_app) in Ultrasound-Assisted Phase-Transfer Catalytic Epoxidation
| Parameter | Observation |
|---|---|
| Ultrasound Frequency | The reaction rate increases significantly with ultrasonic irradiation compared to silent conditions. For instance, at 28 kHz, the rate was observed to be approximately 3.86 times faster. hilarispublisher.com |
| Agitation Speed | Increasing the agitation speed generally enhances the reaction rate by improving mixing between the phases. |
| Catalyst Amount | The conversion of the precursor alkene initially increases with the amount of phase-transfer catalyst and then may decrease. researchgate.net |
| Hydrogen Peroxide Amount | The concentration of the oxidizing agent is a critical factor influencing the reaction kinetics. nih.gov |
| pH Value | The pH of the aqueous phase can affect the stability and reactivity of the catalyst and oxidizing agent. nih.gov |
| Organic Solvent | The choice of organic solvent can impact the solubility of the reactants and the efficiency of the phase transfer. nih.gov |
| Temperature | As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate. |
This kinetic model allows for the optimization of reaction conditions to maximize the yield of this compound. nih.gov
Influence of Catalytic Agents and Reaction Parameters on Conversion
The synthesis of this compound typically originates from the epoxidation of 1,7-octadiene. The efficiency and selectivity of this conversion are highly dependent on the choice of catalyst and the precise control of reaction parameters. Recent research has focused on developing greener and more efficient catalytic systems.
One such advanced method involves the heterogeneous epoxidation of 1,7-octadiene using a polybenzimidazole-supported Molybdenum(VI) complex (PBI·Mo) as a catalyst with tert-butyl hydroperoxide (TBHP) serving as the oxidant. rsc.orgrsc.org This solvent-free system highlights the influence of several key factors on the reaction yield, specifically for the formation of the mono-epoxidized intermediate, 1,2-epoxy-7-octene (B1584060). rsc.orgmdpi.com Studies employing response surface methodology (RSM) have been used to optimize these conditions for maximum yield. rsc.orgmdpi.com
The optimization process reveals a complex interplay between temperature, reactant molar ratio, catalyst loading, and reaction time. rsc.orgrsc.org For instance, the yield of 1,2-epoxy-7-octene increases with higher catalyst loading, with one study showing a rise from 48% to 67% when the catalyst concentration was increased from 0.15 mol% to 0.42 mol%. mdpi.com Through numerical optimization techniques, the maximum predicted yield of 1,2-epoxy-7-octene was determined to be 66.22%. rsc.orgrsc.org This was achieved under specific conditions which were then validated experimentally, showing only a minor relative error of 1.92%. rsc.orgmdpi.com
The optimal conditions for the mono-epoxidation of 1,7-octadiene using the PBI·Mo/TBHP system are detailed in the table below.
Table 1: Optimized Reaction Parameters for the Synthesis of 1,2-Epoxy-7-octene
| Parameter | Optimal Value | Source |
|---|---|---|
| Reaction Temperature | 347 K | rsc.org, rsc.org |
| Feed Molar Ratio (1,7-octadiene:TBHP) | 7.97 : 1 | rsc.org, rsc.org |
| Catalyst Loading (PBI·Mo) | 0.417 mol% | rsc.org, rsc.org |
| Reaction Time | 218 minutes | rsc.org, rsc.org |
This interactive table summarizes the optimized conditions for the catalytic epoxidation of 1,7-octadiene to its mono-epoxide, a key precursor to this compound.
Another synthetic route involves enzymatic epoxidation by growing cell suspensions of Pseudomonas oleovorans. nih.gov In this biocatalytic approach, the conversion of 1,7-octadiene to 7,8-epoxy-1-octene and subsequently to this compound occurs, with the formation of the diepoxide beginning in the stationary phase of cell growth. nih.gov
Elucidation of Reaction Mechanisms for Epoxide Ring-Opening and Functionalization
The synthetic utility of this compound stems from the high reactivity of its two terminal epoxide rings. cymitquimica.comsolubilityofthings.com These three-membered cyclic ethers are strained, making them susceptible to ring-opening reactions when attacked by nucleophiles. cymitquimica.comsolubilityofthings.com This reactivity allows this compound to act as a bifunctional electrophile, enabling it to serve as a cross-linking agent and a building block for more complex molecules. biosynth.comsmolecule.com
The fundamental mechanism involves a nucleophile attacking one of the electrophilic carbon atoms of the epoxide ring. This leads to the cleavage of a carbon-oxygen bond and alleviates the ring strain. The reaction can be catalyzed by either acid or base. smolecule.comd-nb.info
Under basic or neutral conditions , the nucleophile directly attacks one of the epoxide carbons in a classic SN2 reaction. The alkoxide intermediate is then protonated (typically by the solvent or in a subsequent workup step) to yield the final alcohol product. d-nb.info
Under acidic conditions , the oxygen atom of the epoxide is first protonated, forming a more reactive electrophile. The nucleophile then attacks the epoxide carbon. This mechanism has characteristics of both SN1 and SN2 reactions. d-nb.info
These ring-opening reactions can be used to introduce a wide variety of functional groups, such as diols (via hydrolysis), amino alcohols (via reaction with amines), or ethers (via reaction with alcohols or alkoxides). smolecule.com
Regioselectivity in Nucleophilic Attack on Epoxide Moieties
Regioselectivity refers to the preference for a chemical reaction to occur at one specific position over other possible positions. dalalinstitute.com In the case of an unsymmetrical epoxide, the nucleophile can attack either of the two epoxide carbons, potentially leading to two different regioisomers. rsc.org For this compound, both epoxide rings are terminal and symmetrically substituted on the end of an alkyl chain, meaning each epoxide consists of a primary (C1/C8) and a secondary (C2/C7) carbon.
The regioselectivity of the ring-opening is strongly influenced by the reaction conditions. d-nb.info
Under basic or neutral conditions , the nucleophilic attack is primarily governed by sterics. The nucleophile preferentially attacks the less sterically hindered carbon atom. d-nb.info For the terminal epoxides of this compound, this means the attack occurs at the terminal methylene (B1212753) carbon (C1 or C8), which is less substituted. This is a classic SN2-type mechanism. d-nb.info
Under acidic conditions , the regioselectivity is more electronically controlled. After protonation of the epoxide oxygen, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (C2 or C7). Consequently, the nucleophile tends to attack this more substituted carbon. d-nb.info
While regioselectivity is often substrate-controlled, advanced methods using specific catalysts can override the inherent bias of the substrate. rsc.org For example, certain cationic aluminum salen catalysts have been shown to control the regioselectivity of nucleophilic attack on unbiased internal epoxides, demonstrating that the choice of catalyst can direct the reaction to a specific carbon atom. rsc.org This principle of catalyst-controlled regioselectivity offers a powerful tool for directing the functionalization of diepoxides like this compound. solubilityofthings.comrsc.org
Development of Complex Molecular Architectures via this compound as a Building Block
The bifunctional nature of this compound makes it an excellent building block for the synthesis of complex molecular architectures, particularly in polymer chemistry. solubilityofthings.combiosynth.com Its ability to react at both ends of its octane chain allows it to act as a cross-linking agent, connecting polymer chains to form rigid, three-dimensional networks. biosynth.comsmolecule.com
Notable examples include:
Hydrogel Formation: this compound is used to cross-link biopolymers like hyaluronic acid. smolecule.comresearchgate.net The diepoxide reacts with nucleophilic groups on the hyaluronic acid chains, forming stable ether linkages and creating a hydrogel network. researchgate.net These materials are investigated for applications in tissue engineering due to their suitable swelling properties and low residual cross-linker content. researchgate.net
Starch Modification: It can modify potato starch by reacting with the hydroxyl groups of the glucose units. chem.sk The reaction can be controlled to favor bifunctional linking, resulting in water-insoluble, cross-linked starch particles. chem.sk The distance between the two epoxy groups on the octane chain influences the reactivity compared to shorter diepoxides. chem.sk
Hyperbranched Polymers: The compound serves as an A₂-type monomer in polymerization reactions with B₃-type monomers, such as tris(hydroxymethyl)ethane. researchgate.net This A₂ + B₃ approach leads to the formation of epoxy-ended hyperbranched polymers, which are a class of thermosetting resins used to enhance the properties of other polymers. researchgate.net
Synthesis of Bis-Cyclic Carbonates: this compound can be converted into its corresponding bis-cyclic carbonate through cycloaddition with carbon dioxide (CO₂). acs.orgnih.gov This reaction, often performed under metal-free conditions using ionic liquid-functionalized catalysts, converts both epoxide groups into five-membered cyclic carbonate rings, yielding a complex molecule with a 94% yield in some catalytic systems. acs.orgnih.gov These carbonate derivatives are valuable intermediates for producing non-isocyanate polyurethanes. d-nb.info
Through these varied reactions, this compound demonstrates its utility as a versatile synthon for constructing materials and molecules with intricate and tailored architectures. solubilityofthings.com
Molecular Structure, Conformational Dynamics, and Advanced Characterization
Gas-Phase Molecular Structure Determination via Electron Diffraction Studies
The molecular structure of 1,2,7,8-diepoxyoctane in the gas phase has been investigated using electron diffraction. aip.org This technique provides detailed information about the geometric arrangement of atoms within a molecule. The analysis of this compound is notably complicated by the fact that its synthesis produces a mixture of two diastereomers (the d,l and meso forms), which presents a significant challenge for a complete conformational analysis. aip.org The study aimed to expand on previous research into straight-chain diepoxides. aip.org
Conformational Analysis of this compound Diastereomers
The conformational landscape of this compound is defined by the rotational possibilities around its carbon-carbon bonds and the orientation of its two terminal epoxide rings.
The distribution of conformers arising from rotation around the three central carbon-carbon bonds (C-C) was a key focus of the electron diffraction study. aip.org The relative populations of trans and gauche conformers were calculated based on an assumed free-energy difference of 610 cal/mole between these two positions. aip.org This energy difference dictates the statistical weight of each possible conformation in the gas-phase equilibrium.
The spatial orientation of the terminal epoxide groups adds another layer of conformational complexity. Analysis of the major nonbonded peaks in the radial distribution curve from the electron diffraction data allowed researchers to exclude most potential orientations. aip.org Two primary orientations, designated A and B, were identified as plausible. aip.org
Conformation A: In this arrangement, the end-carbon atoms are displaced from the ideal trans position by approximately 40°, while the oxygen atom of the epoxide ring is in a position that is roughly gauche. aip.org
Conformation B: Here, the positions of the end-carbon atom and the oxygen atom are essentially swapped compared to their locations in conformation A. aip.org
When the angles defining these two orientations were optimized under the assumption that only one type was present, conformation A provided a significantly better fit to the experimental data, as indicated by a lower standard deviation. aip.org However, the study also found that models incorporating a mixture of both A and B orientations could achieve a similarly good agreement. aip.org Ultimately, the experiment could not definitively establish the complete distribution of conformers due to the large number of parameters that would need to be determined in mixed models. aip.org
| Parameter | Description | Finding |
| Conformer Distribution | Relative population of conformers around the three central C-C bonds. | Calculated using a free-energy difference of 610 cal/mole between trans and gauche positions. aip.org |
| Epoxide Orientation A | Displacement of end-carbon atoms from trans position. | ~40° aip.org |
| Position of the epoxide oxygen atom. | Roughly gauche aip.org | |
| Epoxide Orientation B | Relative position of end-carbon and oxygen atoms. | Approximately interchanged with respect to conformation A. aip.org |
| Model Fit | Comparison of single vs. mixed orientations. | Conformation A alone provided a good fit, but combinations of A and B could not be ruled out. aip.org |
Spectroscopic Characterization in Complex Matrices and Polymeric Systems
This compound is utilized as a cross-linking agent to form hydrogels and other polymeric materials from substances like starch and hyaluronic acid. researchgate.netresearchgate.net Spectroscopic methods are crucial for confirming the success of the cross-linking reaction and characterizing the resulting three-dimensional network.
Nuclear Magnetic Resonance (NMR) spectroscopy, in both solution and solid-state forms, has been effectively used to confirm the presence of introduced cross-linker groups in modified polymers. researchgate.netcapes.gov.br
In studies involving the cross-linking of water-soluble starch with this compound (DEO), ¹H NMR was employed to analyze the resulting products. capes.gov.br Due to the high molecular weight of the cross-linked fractions (Mw up to 931 kDa), only new anomeric signals were observable in the solution spectra, confirming the modification. researchgate.netchem.sk
For more detailed structural elucidation, such as in hyaluronic acid (HA) hydrogels, both ¹H and ¹³C NMR are applied. uninsubria.it After enzymatic or acidic digestion of the hydrogel to break it down into smaller, analyzable units, NMR can be used to determine key cross-linking parameters. uninsubria.it These parameters include the degree of modification and the "effective cross-linker ratio," which quantifies the fraction of cross-linker molecules that have successfully bridged two polymer chains. uninsubria.it This analytical approach is vital for the quality control and development of new biomaterials for applications like tissue engineering. researchgate.net
| Polymer System | Analytical Technique | Key Findings |
| Potato Starch + DEO | Solid-State & Solution NMR | Confirmed the presence of introduced cross-linking groups. researchgate.netcapes.gov.br |
| Water-Soluble Starch + DEO | ¹H NMR in solution | Observation of new anomeric signals indicated successful modification. capes.gov.br |
| Hyaluronic Acid + DEO | ¹H and ¹³C NMR (post-digestion) | Enables determination of cross-linking degree and effective cross-linker ratio. researchgate.netuninsubria.it |
Biological Interactions and Mechanistic Genotoxicity of 1,2,7,8 Diepoxyoctane
Deoxyribonucleic Acid (DNA) Adduct Formation and Interstrand Cross-Linking
The carcinogenicity of epoxide compounds like 1,2,7,8-Diepoxyoctane (DEO) is largely attributed to their capacity for covalent binding to DNA. acs.orgnih.gov While monoepoxides are limited to forming monoadducts, diepoxides such as DEO possess the ability to form both monoadducts and the more cytotoxic interstrand cross-links (ICLs). acs.orgnih.gov These ICLs are considered highly significant lesions, as diepoxides are often more carcinogenic and mutagenic than their monoepoxide counterparts. acs.orgnih.gov The formation of adducts with nucleotides is a critical step in the mutagenic activity of DEO. nih.gov Studies have demonstrated a conclusive association between the ability of DEO to form these adducts and its observed mutagenicity. nih.gov
Sequence Specificity of DNA Cross-Linking (e.g., 5'-GNC Sequences)
Research into the interaction of this compound with DNA has identified a notable sequence preference for its cross-linking activity. Using denaturing polyacrylamide gel electrophoresis, studies have shown that DEO preferentially forms interstrand cross-links at 5'-GNC sequences. acs.orgnih.gov This sequence preference is shared with other diepoxides, such as 1,2,3,4-diepoxybutane and 1,2,5,6-diepoxyhexane. acs.orgnih.govnih.gov
Further investigation has revealed that in addition to the 5'-GNC sites, DEO also targets 5'-GNNC sequences for cross-linking. nih.gov While interstrand cross-linking is specific to these sequences, monoalkylation can occur at all deoxyguanosine residues. nih.gov The ability of DEO to effectively cross-link these specific sequences is thought to be a reflection of its carcinogenic potential. acs.orgnih.gov
Comparative Analysis of Diepoxide Chain Length and Molecular Flexibility on Cross-Linking Efficiency and Carcinogenic Potential
The molecular structure of a diepoxide, specifically its chain length and flexibility, plays a crucial role in its ability to interact with DNA and exert carcinogenic effects. acs.orgnih.gov A comparative analysis of several diepoxides reveals important structure-activity relationships.
Molecular Flexibility: The flexibility of the molecule is a key determinant of its biological activity. nih.gov For instance, this compound (DEO), a flexible linear molecule, is genetically active and readily forms adducts with nucleotides. nih.gov In contrast, its rigid cyclic analogue, 1,2,5,6-diepoxycyclooctane (DECO), is biologically inactive and a poor cross-linker of DNA. acs.orgnih.govnih.gov This difference in activity is attributed to the conformational rigidity of DECO, which hinders its ability to form adducts. nih.gov
Chain Length: While flexibility is critical, increasing the chain length of linear diepoxyalkanes does not necessarily lead to enhanced cross-linking ability. acs.orgnih.gov Studies comparing diepoxides with varying chain lengths, such as 1,2,3,4-diepoxybutane, 1,2,5,6-diepoxyhexane, and DEO, found that they all target the same 5'-GNC sequence. acs.orgnih.gov However, the efficiency of cross-linking this sequence, which may correlate with carcinogenicity, does not increase with the longer chain of DEO. acs.orgnih.gov
| Compound | Chain Length | Molecular Flexibility | Primary Cross-Linking Target | Cross-Linking Efficiency/Carcinogenicity |
|---|---|---|---|---|
| 1,2,3,4-Diepoxybutane | Short | Flexible | 5'-GNC acs.orgnih.gov | Biologically active, mutagenic and cytotoxic. nih.gov |
| 1,2,5,6-Diepoxyhexane | Medium | Flexible | 5'-GNC acs.orgnih.gov | Biologically active. acs.org |
| This compound (DEO) | Long | Flexible | 5'-GNC, 5'-GNNC acs.orgnih.gov | Biologically active, carcinogenic, but efficiency does not necessarily increase with chain length. acs.orgnih.gov |
| 1,2,5,6-Diepoxycyclooctane (DECO) | Medium | Rigid | N/A | Biologically inactive, poor cross-linker. acs.orgnih.govnih.gov |
Induction of DNA Double-Strand Breaks (DSB) and Deletogenic Activity
Beyond forming adducts and cross-links, this compound is known to induce more severe forms of DNA damage, including DNA double-strand breaks (DSBs). hu.edu.jo This capacity for causing complex lesions underlies its potent genotoxic and deletogenic (deletion-inducing) properties. hu.edu.jogeneticsmr.org
Discrimination Between Genotoxic and Cytotoxic Mechanisms of DNA Fragmentation
When a chemical induces DNA fragmentation, it is essential to determine whether this is a direct result of its interaction with DNA (a genotoxic mechanism) or a secondary consequence of cellular death processes (a cytotoxic mechanism). hu.edu.jochemsrc.comsigmaaldrich.com For this compound, studies have been conducted to make this distinction.
Assessment of Deletogenic Activity in Prokaryotic and Eukaryotic Model Systems (Salmonella typhimurium, Neurospora crassa)
The ability of this compound to cause deletions in genetic material, known as deletogenic activity, has been demonstrated in multiple model organisms. hu.edu.joresearchgate.netnih.gov
The initial discovery of DEO's deletogenic properties was made in the eukaryotic fungus Neurospora crassa using the ad-3 test system. hu.edu.joresearchgate.netnih.govsigmaaldrich.com This finding was subsequently confirmed in other species, including the prokaryotic bacterium Salmonella typhimurium. researchgate.netnih.gov In S. typhimurium, tests using the TA102 tester strain (hisG428) confirmed that DEO is a direct-acting mutagen that induces deletions. researchgate.netnih.govsigmaaldrich.com A significant portion of the revertant colonies induced by DEO showed resistance to the histidine analog N-(2-thiazolyl)-DL-alanine, which was interpreted as being caused by small deletions around the target DNA sequence. researchgate.netnih.gov Specifically, 52% of the revertants induced by DEO were attributed to such deletions. researchgate.netnih.gov These compatible results from both a eukaryotic fungus and a prokaryotic bacterium establish DEO as a cross-linking deletogenic agent. hu.edu.jo
| Model System | Organism Type | Test/Strain | Key Finding |
|---|---|---|---|
| Neurospora crassa | Eukaryote (Fungus) | ad-3 system hu.edu.joresearchgate.netsigmaaldrich.com | First demonstration of DEO's deletogenic activity. hu.edu.joresearchgate.net |
| Salmonella typhimurium | Prokaryote (Bacterium) | TA102 (hisG428) researchgate.netnih.govsigmaaldrich.com | Confirmed deletogenic activity; 52% of induced revertants were due to small deletions. researchgate.netnih.gov |
Cellular DNA Repair Mechanisms in Response to this compound-Induced Lesions
The extensive DNA damage caused by this compound, particularly interstrand cross-links, triggers a cellular response involving complex DNA repair pathways. hu.edu.jogeneticsmr.org The cell's ability to repair these lesions is critical for its survival.
Studies have shown that considerable repair of DEO-induced cross-links can occur. hu.edu.jo The involvement of specific DNA repair pathways has been elucidated using model organisms like the yeast Saccharomyces cerevisiae. hu.edu.jogeneticsmr.org Research on a series of pso mutants, which are sensitive to psoralen (B192213) plus UVA and defective in various DNA repair processes, has been particularly insightful. geneticsmr.org These mutants have been categorized into groups, with one group being directly involved in the repair of damaged DNA. hu.edu.jogeneticsmr.org Mutants in this DNA repair group, such as pso2 (also known as snm1), show marked sensitivity to DEO. geneticsmr.org This hypersensitivity indicates that the corresponding functional genes are essential for repairing the types of lesions, like ICLs, that DEO produces. geneticsmr.org The engagement of these pathways demonstrates the importance of both error-free and error-prone repair mechanisms in managing the genotoxic threat posed by DEO. hu.edu.jo The primary pathways for repairing bulky adducts and ICLs are nucleotide excision repair (NER) and homologous recombination repair. journalmeddbu.comwikipedia.org
Mutagenic Potential and Comparative Genetic Toxicology of this compound
Direct-Acting Mutagenicity of this compound
This compound (DEO) is recognized as a direct-acting mutagen, capable of inducing genetic mutations without the need for metabolic activation. hu.edu.joresearchgate.netnih.gov This characteristic has been confirmed across various test systems, including bacteria and fungi. hu.edu.joresearchgate.net Studies have demonstrated its activity in Salmonella typhimurium and Neurospora crassa. researchgate.net The mutagenic specificity of DEO is linked to its capacity to bind with DNA. nih.gov As a bifunctional alkylating agent, DEO can form cross-links in DNA, a mechanism that is considered to contribute to its mutagenic and carcinogenic properties. hu.edu.jonih.gov Specifically, diepoxides like DEO have been shown to target 5'-GNC sequences in DNA, and DEO also targets 5'-GNNC sites. hu.edu.jo The efficiency of this cross-linking may be a factor in its carcinogenicity. hu.edu.jo
In Vitro and In Vivo Mutagenicity Assays
The mutagenic properties of this compound (DEO) have been evaluated in a variety of in vitro and in vivo assays, confirming its genotoxic potential.
In Vitro Assays:
DEO has been extensively studied in bacterial reversion assay systems. In Salmonella typhimurium tester strain TA102, DEO was confirmed to be a direct-acting mutagen. researchgate.netnih.gov Interestingly, its mutagenic activity was enhanced in the presence of an S9 mix, a fraction of rat liver homogenate used to simulate metabolic activation. researchgate.netnih.gov In this assay, 52% of the revertants induced by DEO were resistant to the histidine analog N-(2-thiazolyl)-DL-alanine, suggesting that DEO causes small deletions around the target DNA sequence. nih.gov Another study using the Ames test with Salmonella typhimurium TA100 showed weak mutagenic activity of DEO. epa.gov A fluctuation test with Klebsiella pneumoniae also identified DEO as mutagenic. nih.gov
In cultured mammalian cells, DEO has demonstrated mutagenic activity. A study using Chinese hamster lung cells showed that DEO is genetically active, inducing 6-thioguanine (B1684491) resistance and chromosome aberrations. nih.gov
In Vivo Assays:
In the nematode Caenorhabditis elegans, DEO, a bifunctional alkylating agent, is known to generate large deletions and has an approximate mutation rate of 5x10⁻⁵ per haploid genome. nih.gov
The following table summarizes the findings from various mutagenicity assays:
Table 1: Summary of Mutagenicity Assays for this compound| Assay System | Organism | Key Findings | Reference(s) |
|---|---|---|---|
| Bacterial Reversion Assay | Salmonella typhimurium TA102 | Direct-acting mutagen; activity stimulated by S9 mix; induces small deletions. | researchgate.netnih.gov |
| Ames Test | Salmonella typhimurium TA100 | Weak mutagenic activity observed. | epa.gov |
| Fluctuation Test | Klebsiella pneumoniae | Identified as mutagenic. | nih.gov |
| Mammalian Cell Gene Mutation Assay | Chinese hamster lung cells | Induced 6-thioguanine resistance and chromosome aberrations. | nih.gov |
| In Vivo Deletion Assay | Caenorhabditis elegans | Generates large deletions. | nih.gov |
Effects on Cellular and Organismal Physiological Responses
Chemical Stress Response and Impact on Plant Growth and Development (e.g., Wild Oat)
The chemical mutagen this compound (DEO) has been shown to elicit significant chemical stress responses and impact the growth and development of plants, as demonstrated in studies on wild oat species (Avena clauda and A. eriantha). hu.edu.jo Treatment with DEO led to notable alterations in various quantitative traits compared to untreated control plants. hu.edu.jo
In a study on diploid oat species, treatment with 100 μl of DEO resulted in an increased final plant height. hu.edu.jo This treatment also led to an increase in leaf number and induced the germination of fertile node and apical tillers, which in turn increased the number of spikelets. hu.edu.jo Specifically, plants treated with 100 μl DEO showed a nearly two-fold increase in the number of spikelets per plant compared to untreated plants. hu.edu.jo Furthermore, this treatment resulted in a significant increase in the number of whorls compared to both a higher concentration treatment and the control. hu.edu.jo
The time-course of growth, measured as plant height, showed a high significant difference between untreated A. clauda plants and those treated with DEO. hu.edu.jo The treatment had a significant effect on 16 different quantitative traits studied in both diploid and hexaploid oat species. hu.edu.jo
The following table details the effects of DEO on various quantitative traits in Avena clauda:
Table 2: Effect of this compound on Quantitative Traits of Avena clauda| Trait | Control (Untreated) | 100 μl DEO Treatment | Reference |
|---|---|---|---|
| Number of Spikelets per Plant | 4.1 | 7.045 | hu.edu.jo |
| Number of Whorls | ~4.3 (Calculated from folds) | 6.48 | hu.edu.jo |
Applications in Polymer Chemistry and Advanced Materials Science
Utilization of 1,2,7,8-Diepoxyoctane as a Cross-Linking Agent for Biopolymers
This compound serves as an effective cross-linker for a range of biopolymers, including polysaccharides and proteins. The epoxide groups of DEO react with nucleophilic groups present in the biopolymer chains, such as hydroxyl (-OH) and amino (-NH2) groups, to form a three-dimensional network. mdpi.commdpi.com This cross-linking process enhances the mechanical strength, thermal stability, and enzymatic resistance of the native biopolymers, thereby expanding their applicability. mcmaster.calakeheadu.ca
Synthesis and Characterization of Hyaluronic Acid Hydrogels
Hyaluronic acid (HA), a naturally occurring polysaccharide, can be cross-linked with this compound to form hydrogels with properties suitable for various biomedical applications, including tissue engineering and drug delivery. researchgate.netdiva-portal.org The cross-linking reaction typically occurs under alkaline conditions, where the hydroxyl groups of HA react with the epoxide rings of DEO to form ether bonds. mdpi.comtandfonline.com This process transforms the water-soluble HA into a stable, water-insoluble hydrogel network. researchgate.net The resulting hydrogels can be characterized by their swelling behavior, degradation profile, and mechanical properties, which are influenced by the degree of cross-linking and the concentration of HA. nih.gov
The swelling ratio of hyaluronic acid hydrogels cross-linked with this compound is a critical parameter that influences their application. Research has shown that these hydrogels exhibit a proper swelling ratio, making them suitable for use as filling materials in tissue engineering. researchgate.net
The in vitro degradation of these hydrogels is another important characteristic. Studies have demonstrated that HA hydrogels cross-linked with DEO show a potential to resist degradation. researchgate.net In one study, the residual weight of the hydrogel was found to be at least 46.9% after 4 weeks, indicating enhanced stability compared to native hyaluronic acid. researchgate.net This resistance to enzymatic degradation is crucial for applications requiring a sustained presence of the hydrogel. tmrjournals.com
| Property | Result | Reference |
| Swelling Ratio | Exhibits a proper swelling ratio suitable for filling material applications. | researchgate.net |
| In Vitro Degradation (4 weeks) | Residual weight of at least ~46.9%. | researchgate.net |
Fabrication of Human-like Collagen and Nano-hydroxyapatite Scaffolds for Regenerative Medicine
In the field of regenerative medicine, particularly for bone tissue engineering, scaffolds that mimic the natural bone environment are highly sought after. nih.gov this compound has been successfully used to cross-link three-dimensional porous scaffolds composed of human-like collagen (HLC) and nano-hydroxyapatite (n-HA). mdpi.comtandfonline.com These scaffolds are designed to provide both the organic and inorganic components of natural bone, offering a promising platform for bone regeneration. nih.gov
The fabrication process involves creating a composite of HLC and n-HA, which is then cross-linked with DEO. mdpi.com The concentration of DEO is a critical factor that influences the mechanical properties and biocompatibility of the final scaffold. mdpi.comtandfonline.com Research has shown that scaffolds cross-linked with a 6% (v/v) DEO concentration (termed nHD-2) exhibited superior mechanical properties and resistance to enzymatic hydrolysis compared to those with 4% or 8% DEO. tandfonline.com These nHD-2 scaffolds also demonstrated low cytotoxicity and excellent cytocompatibility. mdpi.com Furthermore, in vivo studies in rabbits have shown that these scaffolds have superior anti-biodegradation effects and histocompatibility, promoting guided bone regeneration and reconstruction. mdpi.comnih.gov
| Scaffold Formulation | Key Findings | Reference |
| nHD-1 (4% DEO) | Inferior mechanical properties and resistance to enzymatic hydrolysis compared to nHD-2 and nHD-3. | mdpi.com |
| nHD-2 (6% DEO) | Superior mechanical properties, resistance to enzymatic hydrolysis, low cytotoxicity, excellent cytocompatibility, and improved bone regeneration in vivo. | mdpi.comtandfonline.comnih.gov |
| nHD-3 (8% DEO) | Superior mechanical properties and resistance to enzymatic hydrolysis compared to nHD-1. | mdpi.com |
Cross-Linking of Starch Derivatives for Modified Properties
Starch, an abundant and biodegradable biopolymer, can be chemically modified using this compound to enhance its properties for various industrial applications. researchgate.netcapes.gov.br The cross-linking of starch with DEO leads to significant changes in its water solubility, the yield of insoluble material, and its rheological behavior. chem.sk
The reaction of water-soluble and native potato starches with this compound has been studied to determine the optimal conditions for cross-linking. chem.sk For water-soluble starch, cross-linking with DEO resulted in a significant increase in the weight average molecular mass, from 291 kDa for the starting material to 931 kDa for the cross-linked product. researchgate.netchem.sk This indicates the formation of larger, cross-linked starch molecules. The maximum yield of the water-insoluble fraction obtained from water-soluble starch was 50% when DEO was used as the cross-linker. researchgate.netchem.sk
In the case of native starch, the yield of insoluble products was found to decrease with an increasing concentration of the cross-linker and sodium hydroxide. researchgate.netchem.sk This suggests that under these conditions, degradation of the starch may occur alongside the cross-linking reaction. chem.sk
| Starch Type | Cross-linker | Starting Molar Mass (kDa) | Cross-linked Molar Mass (kDa) | Max. Yield of Insoluble Part (%) | Reference |
| Water-soluble potato starch | This compound (DEO) | 291 | 931 | 50 | researchgate.netchem.sk |
Rheological studies have been employed to investigate the kinetics of the cross-linking reaction between water-soluble starch and this compound. researchgate.netcapes.gov.br By monitoring the change in the complex shear modulus over time, first-order rate constants for the cross-linking process were determined at various temperatures. researchgate.net
The activation energy for the cross-linking of starch with DEO was calculated to be 105 kJ/mol. researchgate.netcapes.gov.br This value provides insight into the energy barrier that must be overcome for the reaction to proceed. The rheological properties of the cross-linked starch, such as increased viscoelasticity, are a direct consequence of the formation of a three-dimensional network structure. lakeheadu.ca
| Cross-linker | Activation Energy (kJ/mol) | Reference |
| This compound (DEO) | 105 | researchgate.netcapes.gov.br |
Cross-Linking of Gelatin for Biomaterial Applications
Gelatin, a derivative of collagen, is widely used in biomedical applications. However, its native form often requires modification to enhance its mechanical stability and control its degradation rate in physiological environments. nih.gov Chemical cross-linking is a common strategy to achieve these improvements, and this compound has been identified as an effective cross-linking agent for this purpose. nih.govresearchgate.net
The cross-linking reaction involves the nucleophilic attack of the amino groups present in the gelatin protein chains (from lysine (B10760008) or hydroxylysine residues) on the epoxide rings of DEO. This process forms stable covalent bonds, linking different polymer chains together and creating a robust three-dimensional network. researchgate.netnih.gov The resulting cross-linked gelatin exhibits reduced solubility and swelling, as well as improved thermal and mechanical stability, which are crucial properties for applications like tissue engineering scaffolds and drug delivery systems. nih.gov
Research has been conducted to investigate the behavior of gelatin–water systems using various diepoxide cross-linkers, including this compound. researchgate.net These studies aim to quantitatively estimate the cross-link densities by determining the molecular weight between cross-links (Mc), which correlates with the material's physical properties. researchgate.net The use of DEO and other diepoxides allows for the tailoring of gelatin-based materials to suit specific biomedical needs, such as creating scaffolds with controlled degradation kinetics and mechanical integrity for tissue regeneration. nih.govresearchgate.net
Table 1: Investigated Cross-Linkers for Gelatin Modification
| Cross-Linker Type | Specific Compound | Reference |
| Diisocyanate | 1,4-diisocyanatobutane | researchgate.net |
| Diisocyanate | 1,6-diisocyanatohexane | researchgate.net |
| Diisocyanate | 1,12-diisocyanatododecane | researchgate.net |
| Diepoxide | 1,3-butadiene diepoxide | researchgate.net |
| Diepoxide | This compound | researchgate.net |
Functionalization and Modification of Polymeric Structures
The reactivity of this compound's epoxide groups allows for the functionalization and modification of a wide range of polymers, enhancing their properties for various applications. biosynth.com By forming stable ether linkages with hydroxyl groups or reacting with other nucleophiles on polymer backbones, DEO can introduce cross-links or new functionalities. nih.gov
Hyaluronic Acid (HA): DEO is used to cross-link HA, a naturally occurring polysaccharide, to form hydrogels for tissue engineering and dermal fillers. researchgate.netnih.gov The reaction typically occurs under alkaline conditions, where the hydroxyl groups of HA react with the epoxide rings of DEO. google.com The resulting hydrogels show a suitable swelling ratio and enhanced resistance to enzymatic degradation, with studies indicating that residual DEO can be kept below industry safety standards. researchgate.net
Starch: Native and water-soluble starches have been modified using DEO to create cross-linked materials. researchgate.netchem.sk The reaction leads to an increase in the molecular weight of the soluble fractions and the formation of insoluble hydrogel particles. researchgate.netchem.sk The longer spacer arm of DEO, compared to shorter diepoxides like 1,2,3,4-diepoxybutane, results in cross-linked starch particles with larger dimensions. chem.sk
Chitosan (B1678972): Chemical modification of chitosan, a biopolymer derived from chitin, has been reported using DEO. eeer.org This cross-linking improves the physical and chemical properties of the chitosan matrix, enhancing its applicability in fields such as the development of advanced materials for environmental remediation, like the sensing and removal of heavy metal ions. eeer.orgmdpi.com
Polybenzimidazole (PBI): In the field of membrane science for organic solvent separation, PBI has been cross-linked using DEO at elevated temperatures (90 °C). rsc.org This modification is part of a strategy to improve the stability and performance of polymer membranes in harsh chemical environments. rsc.org
Enzymes: The stability of enzymes, such as Candida antarctica lipase (B570770) B (Cal-B), can be improved through cross-linking with diepoxides. Research has shown that cross-linking Cal-B with this compound enhances the enzyme's thermal stability compared to its soluble, unmodified form. publish.csiro.au
Role as a Key Intermediate in the Synthesis of Specialty Polymers and Monomers
Beyond direct polymer modification, this compound serves as a crucial synthetic intermediate for creating specialized monomers, which are then used to build novel polymers. cymitquimica.comfishersci.ca Its structure allows for conversion into other bifunctional molecules that can undergo polymerization.
A significant application is in the synthesis of non-isocyanate polyhydroxyurethanes (PHUs). mdpi.com This process avoids the use of toxic isocyanates, offering a greener route to polyurethane-like materials. The synthesis involves a two-step process:
Carbonylation: this compound is first reacted with carbon dioxide (CO₂) in the presence of a catalyst like lithium bromide (LiBr). This reaction converts the two epoxide rings into two five-membered cyclic carbonate groups, yielding a bis-cyclic carbonate monomer. mdpi.com
Polyaddition: The resulting bis-cyclic carbonate monomer is then reacted with a diamine, such as hexamethylenediamine. This step involves the ring-opening of the cyclic carbonates by the amine groups, leading to the formation of a polyhydroxyurethane through a polyaddition reaction. mdpi.com
This synthetic pathway demonstrates the role of DEO as a foundational block for specialty polymers. mdpi.com The resulting PHUs possess hydroxyl groups along their backbone, which can enhance properties like hydrophilicity and provide sites for further functionalization.
Table 2: Synthesis of Non-Isocyanate Polyhydroxyurethane (PHU) from this compound
| Step | Reactants | Product | Purpose | Reference |
| 1. Carbonylation | This compound, Carbon Dioxide (CO₂), Lithium Bromide (catalyst) | Bis-cyclic carbonate monomer | Creation of a polymerizable monomer from the diepoxide. | mdpi.com |
| 2. Polyaddition | Bis-cyclic carbonate monomer, Hexamethylenediamine | Polyhydroxyurethane (PHU) | Formation of the final specialty polymer via ring-opening polymerization. | mdpi.com |
Environmental Applications and Analytical Methodologies in Remediation Contexts
Adsorption and Removal Strategies for Environmental Pollutants
The primary environmental application of 1,2,7,8-diepoxyoctane is in the synthesis of robust adsorbent materials. By cross-linking natural polymers, it helps create materials that are more durable and effective in removing contaminants from aqueous solutions.
Chitosan (B1678972), a biopolymer derived from chitin, is a well-known adsorbent due to its amino and hydroxyl functional groups. mdpi.comnih.gov However, its application can be limited by its solubility and instability in acidic environments. nih.govmdpi.com Cross-linking is a highly effective modification to overcome these limitations. nih.gov
This compound (DEO) has been successfully used as a cross-linking agent to enhance the structural integrity and performance of chitosan beads. mdpi.comsjp.ac.lk The cross-linking process occurs as the epoxy rings of DEO open under alkaline conditions and form stable ether linkages with the amine (–NH₂) and hydroxyl (–OH) groups on the chitosan polymer chains. sjp.ac.lk This creates a more robust, porous, and acid-stable adsorbent material. mdpi.commdpi.com Studies have shown that this cross-linking not only prevents the dissolution of chitosan in acidic wastewater but also improves its adsorption capacity and the kinetics of pollutant uptake. mdpi.commdpi.com For instance, DEO-cross-linked chitosan beads have demonstrated significantly higher adsorption capacity for dyes like Reactive Red 2 compared to unmodified chitosan flakes. mdpi.com
Table 1: Comparison of Adsorption Capacity for Reactive Red 2 (RR2) Dye
| Adsorbent Material | Adsorption Capacity (mg/g) | pH Condition |
| This compound Cross-Linked Chitosan Beads | 788.6 | 2 |
| Chitosan Flakes (Unmodified) | 487.23 | 4 |
This table presents data from a study by Vakili et al., highlighting the enhanced adsorption performance of chitosan after being cross-linked with this compound. mdpi.com
The enhanced properties of DEO-cross-linked chitosan adsorbents make them particularly suitable for tackling emerging contaminants, which are often resistant to conventional water treatment methods. researchgate.net One such contaminant is GenX, a synthetic organofluorine compound that is persistent and bioaccumulative. researchgate.net
Research has demonstrated the high efficiency of DEO-cross-linked chitosan beads, further functionalized with 3-aminopropyl triethoxysilane (B36694) (APTES), in removing GenX from water. researchgate.netsigmaaldrich.com The addition of APTES introduces more amino groups, significantly boosting the adsorbent's capacity. researchgate.net The resulting adsorbent, CS-DEO-APTES, exhibited a maximum adsorption capacity of 825.9 mg/g for GenX, which was 2.26 times higher than that of chitosan beads without the APTES modification. researchgate.net The process is primarily driven by electrostatic interactions and is most effective at a pH of 4. researchgate.net Furthermore, these specialized beads have shown excellent reusability, maintaining their effectiveness for at least six regeneration cycles using a solution of sodium chloride and methanol. researchgate.net
Table 2: Adsorption Performance for GenX Removal
| Adsorbent Material | Langmuir Maximum Adsorption Capacity (q_m) (mg/g) | Optimal pH | Reusability |
| CS-DEO-APTES Beads | 825.9 | 4 | Successful for at least 6 cycles |
| Chitosan Beads (CS) | 364.6 | 4 | Not Reported |
This interactive table summarizes findings from a 2023 study on the removal of GenX using modified chitosan adsorbents, demonstrating the significant improvement achieved through functionalization with this compound and APTES. researchgate.net
Advanced Analytical Techniques for Detection and Quantification
To ensure the effectiveness of remediation strategies and to monitor for any potential residues, advanced analytical techniques are essential. These methods are used to detect and quantify both the contaminants being removed and any components of the adsorbent material, such as the cross-linking agent, that might leach into the environment.
Chromatographic Techniques: Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful tools for the separation, identification, and quantification of chemical compounds. GC, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile and semi-volatile organic compounds and has been used to determine the purity of this compound. thermofisher.comresearchgate.net For environmental monitoring, LC, particularly High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry (LC-MS), is the method of choice for analyzing non-volatile, emerging contaminants like GenX in water samples. acs.org A patent also describes a method for measuring residual this compound in cross-linked products, indicating the use of chromatographic techniques for quality control and safety assessment. google.com
Electrophoretic Techniques: Capillary Electrophoresis (CE) is another advanced analytical method that separates molecules based on their size and charge in an electric field. gnoscience.com It offers high resolution, requires small sample volumes, and can be automated, making it a powerful technique for analyzing complex mixtures. gnoscience.com CE is used in a wide range of applications, including the analysis of biomolecules, pharmaceuticals, and environmental pollutants. gnoscience.comlongdom.org While specific applications for directly monitoring this compound in environmental samples are not widely documented, the versatility of CE makes it a viable approach for detecting charged degradation products or for analyzing the complex matrices typical of industrial wastewater.
Future Research Directions and Emerging Paradigms for 1,2,7,8 Diepoxyoctane
Computational Chemistry and Molecular Modeling of Complex Interactions
The advancement of in silico techniques offers a powerful lens through which to investigate the complex interactions of 1,2,7,8-diepoxyoctane at an atomic level. mdpi.com Computational chemistry, which applies principles from chemistry, mathematics, and information technology, can be used to model three-dimensional structures and key properties of molecules, providing critical insights into complex chemical systems. elixirpublishers.com
Future research will likely leverage molecular modeling to simulate the covalent and non-covalent bonding interactions between this compound and various substrates. rsc.org For instance, simulations could elucidate the precise mechanisms of cross-linking with biopolymers like hyaluronic acid or chitosan (B1678972). By modeling the interactions between the epoxide rings and the functional groups on the polymer chains, researchers can predict reaction kinetics, cross-linking density, and the resulting mechanical properties of the hydrogel. researchgate.netsigmaaldrich.com
Furthermore, computational approaches are becoming increasingly crucial for predicting the toxicity of chemical compounds. mdpi.com Models such as Quantitative Structure-Activity Relationship (QSAR) can be developed to correlate the structural features of this compound with its biological activity, including its toxicological profile. mdpi.com These predictive models can help in understanding how the molecule interacts with biological targets like DNA and proteins, offering a computational framework for the mechanistic insights discussed in a later section. chemchart.comsigmaaldrich.com Such in silico studies are essential for guiding the design of new materials and applications while minimizing potential hazards. mdpi.com
Table 1: Potential Applications of Computational Modeling for this compound
| Research Area | Modeling Technique | Potential Insights |
|---|---|---|
| Biomaterial Science | Molecular Dynamics (MD) Simulations | Elucidation of cross-linking mechanisms with polymers; Prediction of hydrogel structural and mechanical properties. |
| Toxicology | QSAR, Molecular Docking | Prediction of genotoxicity; Identification of interactions with biological macromolecules (e.g., DNA, proteins). |
| Reaction Chemistry | Density Functional Theory (DFT) | Optimization of synthetic routes; Understanding reaction energetics and pathways for greener synthesis. |
Development of Novel and Sustainable Synthetic Routes
Traditional chemical synthesis of epoxides can involve hazardous reagents and generate significant waste. Consequently, a major future research direction is the development of novel and sustainable synthetic routes to this compound that align with the principles of green chemistry.
One of the most promising avenues is the use of biocatalysis. An early study demonstrated the enzymatic epoxidation of 1,7-octadiene (B165261) to this compound using enzymes from the bacterium Pseudomonas oleovorans. chemchart.com This approach represents a foundational step towards a greener synthesis. Future work could focus on:
Enzyme Engineering: Utilizing modern protein engineering techniques to improve the efficiency, selectivity, and stability of the enzymes involved.
Whole-Cell Biocatalysis: Developing optimized microbial fermentation processes that can convert renewable feedstocks directly into 1,7-octadiene and subsequently into the diepoxide.
Immobilized Enzymes: Creating reusable catalytic systems by immobilizing the relevant enzymes on solid supports, simplifying product purification and reducing waste.
Beyond biocatalysis, research into chemo-catalytic systems that use environmentally benign oxidants is crucial. The development of catalysts based on earth-abundant metals that can efficiently use hydrogen peroxide or even molecular oxygen as the terminal oxidant would represent a significant advance over traditional methods. mdpi.com The goal is to create processes that are not only efficient but also inherently safer and less polluting. researchgate.net
Exploration of Bio-Inspired Applications and Novel Biomaterial Formulations
The ability of this compound to act as an effective cross-linking agent has already been demonstrated in the formation of biomaterials from natural polymers. researchgate.netchemchart.com Future research is expected to expand significantly on these foundations, exploring new bio-inspired applications and creating novel material formulations.
A key application lies in tissue engineering, where this compound has been used to prepare hyaluronic acid hydrogels. researchgate.net These hydrogels show promise as materials for tissue filling due to their suitable swelling ratios, low residual cross-linker content, and resistance to degradation. researchgate.net Similarly, it has been used to create cross-linked chitosan beads for environmental remediation, specifically for the removal of pollutants like GenX from water. sigmaaldrich.comsigmaaldrich.com Its utility has also been shown in the cross-linking of starch. chemchart.com
The "bio-inspired" paradigm suggests looking to nature for design principles. mdpi.com For example, researchers are developing high-strength adhesives inspired by the catechol functional groups found in mussel foot proteins. nih.govresearchgate.net A future direction for this compound could involve its use in multi-component systems that incorporate such bio-inspired motifs. This could lead to the development of advanced biomaterials with tailored properties, such as:
Injectable Hydrogels: For minimally invasive surgical procedures and drug delivery. researchgate.net
Functionalized Scaffolds: For regenerative medicine, promoting cell growth and tissue repair. mdpi.com
Advanced Coatings: Creating biocompatible and anti-fouling surfaces for medical implants. mdpi.com
The versatility of this compound as a cross-linker for natural polymers positions it as a valuable tool in the ongoing development of next-generation biomaterials. researchgate.netsigmaaldrich.com
Deeper Mechanistic Insights into Biological and Toxicological Pathways
While this compound is useful as a chemical intermediate and cross-linker, it is also suspected of causing genetic defects and may cause cancer. fishersci.canih.govmerckmillipore.com A critical area for future research is to gain a deeper mechanistic understanding of the biological and toxicological pathways it perturbs.
It is known that diepoxides can act as bifunctional alkylating agents. Research has shown that this compound can cross-link duplex DNA, specifically at 5'-GNC sequences. chemchart.comsigmaaldrich.com This ability to form covalent adducts and cross-links within the foundational molecule of life is a key initiating event in its genotoxicity.
Future research should focus on elucidating the complete "toxicity pathway". europa.eu This concept involves tracing the cascade of events from the initial molecular interaction (DNA alkylation) to the ultimate adverse health outcome. europa.euresearchgate.net This requires answering several key questions:
What is the efficiency of DNA adduct formation and repair?
How do these DNA lesions lead to mutations during DNA replication?
Which specific cellular signaling pathways are activated in response to the DNA damage caused by the compound?
How does this cellular response contribute to either apoptosis (cell death) or carcinogenesis (cancer formation)?
By employing advanced techniques in molecular biology, genomics, and proteomics, researchers can map these pathways in detail. mdpi.com This deeper understanding is not only crucial for assessing risk but also for potentially designing safer alternatives or developing intervention strategies.
Integration with Green Chemistry Principles for Industrial Scale-Up
For this compound to be a viable compound for industrial applications, its production and use must be scalable in a way that is economically and environmentally sustainable. This requires the thorough integration of the 12 Principles of Green Chemistry. sigmaaldrich.commsu.edu The global market for green chemistry is predicted to grow significantly, underscoring the importance of adopting these principles. acs.org
The application of these principles to the lifecycle of this compound provides a roadmap for future industrial research and development.
Table 2: Application of Green Chemistry Principles to this compound
| Principle | Application to this compound |
|---|---|
| 1. Prevention | Design synthesis and application processes to minimize waste generation from the outset. greenchemistry-toolkit.org |
| 2. Atom Economy | Optimize synthetic routes (e.g., direct epoxidation of 1,7-octadiene) to maximize the incorporation of reactant atoms into the final product. greenchemistry-toolkit.org |
| 3. Less Hazardous Syntheses | Replace hazardous oxidants with greener alternatives like H₂O₂ or O₂ in conjunction with effective catalysts. mdpi.comgreenchemistry-toolkit.org |
| 4. Designing Safer Chemicals | While the compound has inherent hazards, processes should be designed to minimize exposure and risk during handling and use. msu.edu |
| 5. Safer Solvents & Auxiliaries | Eliminate or replace toxic organic solvents with water, supercritical fluids, or other benign alternatives. greenchemistry-toolkit.org |
| 6. Design for Energy Efficiency | Employ catalytic methods, particularly biocatalysis, that operate at ambient temperature and pressure to reduce energy consumption. sigmaaldrich.com |
| 7. Use of Renewable Feedstocks | Investigate bio-based routes to produce the precursor, 1,7-octadiene, from renewable biomass instead of petroleum. msu.edu |
| 8. Reduce Derivatives | Favor synthetic strategies that avoid the use of protecting groups and other temporary modifications, which generate waste. skpharmteco.com |
| 9. Catalysis | Utilize highly selective catalytic reagents (including enzymes) in small amounts over stoichiometric reagents. msu.edu |
| 10. Design for Degradation | Conduct studies to confirm the biodegradability of this compound and any materials derived from it after their intended use. msu.edu |
| 11. Real-time Analysis | Implement in-process monitoring and control to prevent the formation of byproducts and ensure safety and efficiency during scale-up. msu.edu |
| 12. Safer Chemistry for Accident Prevention | Choose substances and reaction conditions that minimize the potential for chemical accidents, including explosions and fires. sigmaaldrich.com |
By systematically addressing these principles, future research can pave the way for the industrial-scale production and application of this compound in a manner that is safe, efficient, and environmentally responsible. libretexts.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,7-Octadiene |
| Catechol |
| Chitosan |
| GenX |
| Hyaluronic Acid |
| Hydrogen Peroxide |
Q & A
Q. What are the key experimental considerations for using 1,2,7,8-Diepoxyoctane (DEO) as a cross-linking agent in polymer synthesis?
DEO is widely used to cross-link polymers like chitosan for environmental remediation. Key considerations include:
- Reaction conditions : Optimal cross-linking occurs at neutral pH and 25–40°C, with DEO concentrations of 2–5% (v/v) .
- Functionalization : Co-treatment with 3-aminopropyl triethoxysilane (APTES) enhances adsorption capacity for pollutants like GenX by introducing amine groups .
- Characterization : Post-crosslinking, analyze material stability via FTIR (to confirm covalent bonds) and BET surface area measurements (to assess porosity) .
Q. How does DEO interact with DNA, and what experimental techniques are used to study its genotoxic effects?
DEO forms interstrand DNA cross-links, preferentially at 5'-GNC sequences. Methodologies include:
- DNA oligomer assays : Use gel electrophoresis to detect cross-linking efficiency in free vs. nucleosomal DNA (e.g., Xenopus borealis 5S RNA gene fragments) .
- Mutation analysis : In model organisms like Caenorhabditis elegans, DEO-induced mutations (e.g., e1662 allele in the unc-54 gene) are identified via DNA sequencing and phenotypic screening .
Advanced Research Questions
Q. What mechanistic insights explain the variability in DEO-induced DNA cross-linking efficiency between free and chromatin-bound DNA?
Nucleosomal DNA exhibits reduced cross-linking due to steric hindrance from histone proteins. Key approaches to study this include:
Q. How can researchers resolve contradictions in DEO’s mutagenic potency across different fungal species (e.g., Saccharomyces cerevisiae vs. Aspergillus niger)?
Discrepancies arise from species-specific DNA repair pathways. To address this:
- Genetic screening : Use pso mutants of S. cerevisiae (e.g., PSO2/SNM1) to assess sensitivity to DEO compared to alkylating agents like NDEA .
- Dose-response profiling : Conduct survival assays with varying DEO concentrations (e.g., 0.1–12 mg/mL) and incubation times (20–60 minutes) to identify species-specific LD50 values .
Q. What methodologies optimize DEO’s use in membrane fabrication for organic solvent nanofiltration (OSN)?
DEO cross-links polybenzimidazole (PBI) membranes to enhance chemical stability. Critical steps include:
- Phase inversion : Cast PBI membranes in ionic liquids (e.g., [EMIM]OAc) before cross-linking with 5–10% DEO .
- Stability testing : Expose membranes to aggressive solvents (e.g., DMF, DMSO) and monitor flux retention and pore size via SEM and rejection assays .
Methodological Challenges and Solutions
Q. How should researchers handle discrepancies in reported LogP values (e.g., 1.344 vs. experimental solubility data) for DEO?
LogP inconsistencies may stem from measurement techniques (e.g., shake-flask vs. HPLC). To reconcile:
Q. What safety protocols are critical for handling DEO in laboratory settings?
DEO is acutely toxic (UN 2810; Hazard Class 6.1). Essential precautions include:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
- Ventilation : Work in fume hoods to limit vapor inhalation (vapor pressure: 0.0602 mmHg at 25°C) .
- Waste disposal : Neutralize residual DEO with 10% sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
